Cas no 82-88-2 (2-methyl-9-phenyl-1H,2H,3H,4H,9H-indeno2,1-cpyridine)

82-88-2 structure
Produktname:2-methyl-9-phenyl-1H,2H,3H,4H,9H-indeno2,1-cpyridine
2-methyl-9-phenyl-1H,2H,3H,4H,9H-indeno2,1-cpyridine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- phenindamine
- 2-methyl-9-phenyl-1,3,4,9-tetrahydroindeno[2,1-c]pyridine
- 2-methyl-9-phenyl-1H,2H,3H,4H,9H-indeno2,1-cpyridine
- Phenindamine [INN:BAN]
- 1H-Indeno(2,1-c)pyridine, 2,3,4,9-tetrahydro-2-methyl-9-phenyl-
- 5-20-08-00420 (Beilstein Handbook Reference)
- Phenindiamine
- 2-Methyl-9-phenyl-2,3,4,9-tetrahydro-1H-indeno[2,1-c]pyridinium
- 2-METHYL-9-PHENYL-1H,2H,3H,4H,9H-INDENO[2,1-C]PYRIDINE
- 2,3,4,9-Tetrahydro-2-methyl-9-phenyl-lH-indeno(2,1-c)pyridine
- PDSP1_000151
- PDSP2_000150
- UNII-772BQ8KSST
- 2-Methyl-9-phenyl-2,3,4,9-tetrahydro-1-pyridindene; Nu 1504; Phenindamine; Thephorin
- DB01619
- CS-0017474
- CHEBI:8065
- 2-Methyl-9-phenyl-2,3,4,9-tetrahydro-1H-indeno[2,1-c]pyridine #
- DTXSID0023452
- 2,3,4,9-Tetrahydro-2-methyl-9-phenyl-1H-indeno(2,1-c)pyridine
- Q6583284
- NCGC00532494-01
- BRN 0221083
- PHENINDAMINE [VANDF]
- 2,3,4,9-Tetrahydro-2-methyl-9-phenyl-1H-indeno[2,1-c]pyridine
- PHENINDAMINE [MI]
- NS00038226
- 5503-08-2
- L001053
- 1H-INDENO(2,1-c)PYRIDINE, 2,3,4,9-TETRAHYDRO-2-METHYL-9-PHENYL-, HYDROCHLORIDE
- SCHEMBL29502
- Thephorin
- Fenindamina
- EINECS 201-443-4
- Phenindaminum [INN-Latin]
- 772BQ8KSST
- NU-1504
- 1,2,3,4-TETRAHYDRO-2-METHYL-9-PHENYL-2-AZAFLUORENE
- HY-A0149
- EN300-18563900
- 1H-Indeno[2,1-c]pyridine, 2,3,4,9-tetrahydro-2-methyl-9-phenyl-
- PHENINDAMINE [WHO-DD]
- 2-methyl-9-phenyl-2,3,4,9-tetrahydro-1-pyridindene
- Phenindamine (INN)
- D08353
- Phenindaminum
- ISFHAYSTHMVOJR-UHFFFAOYSA-N
- CHEMBL278398
- BDBM50089147
- NU 1504
- PHENINDAMINE [INN]
- Fenindamina [INN-Spanish]
- C07790
- 82-88-2
- Phenindamine hydrochloride
- 2-Methyl-9-phenyl-2,3,4,9-tetrahydro-1H-indeno[2,1-c]pyridine
-
- Inchi: InChI=1S/C19H19N/c1-20-12-11-16-15-9-5-6-10-17(15)19(18(16)13-20)14-7-3-2-4-8-14/h2-10,19H,11-13H2,1H3
- InChI-Schlüssel: ISFHAYSTHMVOJR-UHFFFAOYSA-N
- Lächelt: C1=CC=C(C2C3=CC=CC=C3C3CCN(CC2=3)C)C=C1
Berechnete Eigenschaften
- Genaue Masse: 411.168188
- Monoisotopenmasse: 411.168188
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 4
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Schwere Atomanzahl: 30
- Anzahl drehbarer Bindungen: 4
- Komplexität: 524
- Anzahl kovalent gebundener Einheiten: 2
- Definierte Atom-Stereozentrenzahl: 2
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 118
- XLogP3: 3.1
Experimentelle Eigenschaften
- Dichte: 1.17
- Schmelzpunkt: 90-91°
- Siedepunkt: 416.5°C at 760 mmHg
- Flammpunkt: 183°C
- Brechungsindex: 1.652
- PSA: 3.24000
- LogP: 3.85910
2-methyl-9-phenyl-1H,2H,3H,4H,9H-indeno2,1-cpyridine Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-18563900-0.05g |
2-methyl-9-phenyl-1H,2H,3H,4H,9H-indeno[2,1-c]pyridine |
82-88-2 | 0.05g |
$2755.0 | 2023-09-18 |
2-methyl-9-phenyl-1H,2H,3H,4H,9H-indeno2,1-cpyridine Verwandte Literatur
-
Lemu Girma Beka,Xin Li,Xiaoli Wang,Chuanyu Han,Weihua Liu RSC Adv. 2019 9 32338
-
2. The structure of N-methyltrichlorophosphinimine dimerLaurence G. Hoard,Robert A. Jacobson J. Chem. Soc. A 1966 1203
-
3. Hydrogenations with palladium precipitated in the presence of the substrateA. Ca?as-Rodriguez J. Chem. Soc. Perkin Trans. 1 1972 554
-
A. L. Ham,P. R. Leeming J. Chem. Soc. C 1969 523
-
A. H. Stead,R. Gill,T. Wright,J. P. Gibbs,A. C. Moffat Analyst 1982 107 1106
82-88-2 (2-methyl-9-phenyl-1H,2H,3H,4H,9H-indeno2,1-cpyridine) Verwandte Produkte
- 837414-95-6(2-Pyrrolidinone, 5-cyclopropyl-)
- 1017540-91-8(methyl 2-{3-azaspiro[5.5]undecan-9-yl}acetate hydrochloride)
- 930837-03-9(Benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate)
- 2138089-15-1(4-(2,2-difluoroethyl)piperidine-4-carboxylic acid hydrochloride)
- 2248280-34-2(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-methyl-1,2-oxazole-4-carboxylate)
- 2228547-98-4(2-(2,6-dichloro-4-methylpyridin-3-yl)-2,2-difluoroacetic acid)
- 892782-71-7(7-(azepan-1-yl)-1-butyl-3-(2,5-dimethylbenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one)
- 56382-53-7(2,4,6-Tri(thiophen-2-yl)-1,3,5-triazine)
- 1421443-40-4(ethyl N-2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethylcarbamate)
- 374614-06-9((2E)-2-(4-{1,1'-biphenyl-4-yl}-1,3-thiazol-2-yl)-3-(4-chlorophenyl)aminoprop-2-enenitrile)
Empfohlene Lieferanten
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Mitglied
CN Lieferant
Großmenge

Shanghai Jinhuan Chemical CO., LTD.
Gold Mitglied
CN Lieferant
Großmenge

Minglong (Xianning) Medicine Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
